molecular formula C10H16ClNO3 B6156530 tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate CAS No. 1260824-43-8

tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate

Cat. No.: B6156530
CAS No.: 1260824-43-8
M. Wt: 233.7
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Description

tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H16ClNO3 and a molecular weight of 233.69 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation could produce a carboxylic acid .

Scientific Research Applications

tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloroacetyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to create new chemical entities .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(2-chloroacetyl)azetidine-1-carboxylate is unique due to its chloroacetyl group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it particularly useful in nucleophilic substitution reactions and as a versatile building block in organic synthesis .

Properties

CAS No.

1260824-43-8

Molecular Formula

C10H16ClNO3

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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